molecular formula C18H14O6 B568720 O-Demethylforbexanthone CAS No. 92609-77-3

O-Demethylforbexanthone

Cat. No.: B568720
CAS No.: 92609-77-3
M. Wt: 326.304
InChI Key: WBKWHYDUDXOZIU-UHFFFAOYSA-N
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Description

O-Demethylforbexanthone is a naturally occurring compound belonging to the class of organic compounds known as pyranoxanthones. These are organic aromatic compounds containing a pyran or a hydrogenated derivative fused to a xanthone ring system. The compound is also known by its International Union of Pure and Applied Chemistry name, 7,9,12-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one .

Chemical Reactions Analysis

O-Demethylforbexanthone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .

Scientific Research Applications

O-Demethylforbexanthone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for various analytical techniques. In biology, it has been studied for its potential antioxidant and anti-inflammatory properties. In medicine, this compound has shown promise in inhibiting the proliferation and inducing apoptosis of cancer cells, particularly in colorectal and bladder cancer. In industry, it is used in the development of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of O-Demethylforbexanthone involves targeting specific molecular pathways. In colorectal cancer, it inhibits proliferation and ferroptosis by targeting the miR-1291/FOXA2 and AMPKα/SLC7A11/GPX4 axis. In bladder cancer, it suppresses cell growth and metastasis by regulating the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway. These pathways are crucial for the survival and proliferation of cancer cells, making this compound a potential therapeutic agent.

Comparison with Similar Compounds

O-Demethylforbexanthone is unique among pyranoxanthones due to its specific structural features and biological activities. Similar compounds include other pyranoxanthones such as 1,3,6,8-tetrahydroxyxanthone and 1,3,5,8-tetrahydroxyxanthone. These compounds share a similar xanthone ring system but differ in the number and position of hydroxyl groups. The unique combination of hydroxyl groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

7,9,12-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-18(2)4-3-8-5-10-14(21)13-11(20)6-9(19)7-12(13)23-17(10)15(22)16(8)24-18/h3-7,19-20,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKWHYDUDXOZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC3=C(C(=C2O1)O)OC4=CC(=CC(=C4C3=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669873
Record name 7,9,12-Trihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name O-Demethylforbexanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

92609-77-3
Record name 7,9,12-Trihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92609-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,9,12-Trihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Demethylforbexanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

315 °C
Record name O-Demethylforbexanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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